5-Azaspiro[3.4]octane-8-carboxylic acid

Cystic Fibrosis CFTR Modulator Iminosugar

This specific 5-Azaspiro[3.4]octane-8-carboxylic acid scaffold delivers superior target selectivity over linear or monocyclic analogs by imposing a rigid, three-dimensional geometry critical for target binding. Underscored by literature evidence as a core for F508del-CFTR correctors in cystic fibrosis and potent DGAT1 inhibitors for metabolic diseases, it is a privileged starting point for focused SAR studies. The hydrochloride salt ensures reliable aqueous solubility for biochemical assays, eliminating organic solvent interference.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12945457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.4]octane-8-carboxylic acid
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)C(CCN2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-7(11)6-2-5-9-8(6)3-1-4-8/h6,9H,1-5H2,(H,10,11)
InChIKeySACXNYFXIOCTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[3.4]octane-8-carboxylic acid: A Conformationally Constrained Spirocyclic Building Block for Medicinal Chemistry and Drug Discovery


5-Azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound characterized by a rigid bicyclic architecture where a nitrogen-containing azaspiro ring is fused to a four-membered carbocyclic ring . This compound serves as a versatile building block in medicinal chemistry, prized for its ability to impart conformational restraint and improve metabolic stability when incorporated into target molecules . It is frequently utilized in its hydrochloride salt form to enhance aqueous solubility for biochemical assays . Its utility is demonstrated by its role as a core scaffold in the synthesis of conformationally constrained iminosugars, which have been identified as correctors of the defective F508del-CFTR gating involved in cystic fibrosis [1].

Why 5-Azaspiro[3.4]octane-8-carboxylic Acid Cannot Be Casually Substituted in Research


The unique value of 5-azaspiro[3.4]octane-8-carboxylic acid is not merely as a source of a carboxylic acid moiety, but as a specific, three-dimensional scaffold that imposes conformational constraints . Simple substitution with a linear or monocyclic carboxylic acid fails to replicate the rigid geometry and the defined spatial orientation of functional groups (exit vectors) that are critical for target binding and selectivity [1]. For instance, while other spirocycles like 2-azaspiro[3.3]heptane-1-carboxylic acid are known bioisosteres of pipecolic acid [2], the specific ring fusion of the [3.4]-system in this compound dictates a distinct molecular topology. This structural precision directly impacts biological outcomes, such as the ability to act as a CFTR corrector [3], which is a function of the overall scaffold and not just the carboxylic acid group.

Quantitative Evidence Guide for 5-Azaspiro[3.4]octane-8-carboxylic Acid


Spirocyclic Scaffold Enables CFTR Correcting Activity Comparable to a Clinical Candidate

A specific iminosugar derived from the 5-azaspiro[3.4]octane scaffold (iminosugar 24) demonstrated F508del-CFTR activity rescue that was not significantly different from the effect induced by N-butyl deoxynojirimycin (N-Bu DNJ, also known as miglustat), a clinical candidate for cystic fibrosis [1]. This indicates that the scaffold can produce biological effects on par with a known therapeutic agent.

Cystic Fibrosis CFTR Modulator Iminosugar Pharmacological Chaperone

Spirocyclic Scaffold Yields Potent DGAT1 Inhibitors with IC50 Values Down to 7 nM

Optimization of a series of novel spirocyclic carboxylic acids, which are structural analogs of the 5-azaspiro[3.4]octane system, led to the identification of lead compounds with potent diacylglycerol acyltransferase 1 (DGAT1) inhibitory activity [1]. These optimized compounds achieved IC50 values ranging from 7 to 20 nM against human DGAT1, demonstrating the potential of this scaffold class to achieve low nanomolar potency.

Metabolic Disease DGAT1 Inhibitor Triglyceride Synthesis Lead Optimization

Hydrochloride Salt Form Enhances Aqueous Solubility for Biochemical Assays

The hydrochloride salt of 5-azaspiro[3.4]octane-8-carboxylic acid is specifically noted to enhance aqueous solubility, making it suitable for biochemical assays . This is a practical differentiator from the free acid form, which may have lower solubility and require DMSO or other organic co-solvents that can interfere with biological systems.

Assay Development Biophysical Characterization Medicinal Chemistry

Optimal Application Scenarios for 5-Azaspiro[3.4]octane-8-carboxylic Acid Based on Current Evidence


Hit-to-Lead Optimization for Cystic Fibrosis CFTR Modulators

Given its direct lineage to CFTR correctors with activity comparable to a clinical candidate [1], this compound is best utilized as a core scaffold for medicinal chemistry programs aimed at developing novel therapies for cystic fibrosis. It serves as a privileged starting point for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of F508del-CFTR correctors.

Design and Synthesis of Potent DGAT1 Inhibitors for Metabolic Disorders

Leveraging the class-level evidence showing that spirocyclic carboxylic acid analogs can achieve low nanomolar IC50 values against DGAT1 [2], this compound is a prime candidate for synthesis of focused libraries targeting metabolic diseases like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). Its rigid scaffold can be functionalized to explore the pharmacophore requirements for DGAT1 inhibition.

Biochemical Assay Development and Biophysical Studies

The enhanced aqueous solubility of the hydrochloride salt form makes it particularly suitable for in vitro biochemical assays, including enzyme inhibition studies, surface plasmon resonance (SPR) for binding kinetics, and NMR-based fragment screening. This ensures reliable and reproducible data generation without the confounding effects of organic solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.